molecular formula C10H13Cl2NO2 B14462548 5-Butoxypyridine-2-carbonyl chloride;hydrochloride CAS No. 72133-54-1

5-Butoxypyridine-2-carbonyl chloride;hydrochloride

Cat. No.: B14462548
CAS No.: 72133-54-1
M. Wt: 250.12 g/mol
InChI Key: UQXMEKMTTOUVGW-UHFFFAOYSA-N
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Description

5-Butoxypyridine-2-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxypyridine-2-carbonyl chloride;hydrochloride typically involves the reaction of 5-butoxypyridine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:

5-Butoxypyridine+Thionyl Chloride5-Butoxypyridine-2-carbonyl chloride\text{5-Butoxypyridine} + \text{Thionyl Chloride} \rightarrow \text{5-Butoxypyridine-2-carbonyl chloride} 5-Butoxypyridine+Thionyl Chloride→5-Butoxypyridine-2-carbonyl chloride

The resulting 5-Butoxypyridine-2-carbonyl chloride is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-Butoxypyridine-2-carbonyl chloride;hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-butoxypyridine-2-carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Hydrolysis: Water or aqueous acid/base solutions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Amides or esters.

    Hydrolysis: 5-Butoxypyridine-2-carboxylic acid.

    Reduction: 5-Butoxypyridine-2-methanol.

Scientific Research Applications

5-Butoxypyridine-2-carbonyl chloride;hydrochloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the modification of biomolecules for research purposes.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butoxypyridine-2-carbonyl chloride;hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarbonyl chloride hydrochloride
  • Nicotinoyl chloride hydrochloride
  • Isonicotinoyl chloride hydrochloride

Comparison

5-Butoxypyridine-2-carbonyl chloride;hydrochloride is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other pyridinecarbonyl chlorides. This makes it particularly useful in specific synthetic applications where the butoxy group provides desired properties.

Properties

CAS No.

72133-54-1

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

5-butoxypyridine-2-carbonyl chloride;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-2-3-6-14-8-4-5-9(10(11)13)12-7-8;/h4-5,7H,2-3,6H2,1H3;1H

InChI Key

UQXMEKMTTOUVGW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(C=C1)C(=O)Cl.Cl

Origin of Product

United States

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